molecular formula C8H11NO2 B13185769 4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile

4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B13185769
M. Wt: 153.18 g/mol
InChI Key: KEJMZJVOTYCGGF-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,5-dioxaspiro[24]heptane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO2 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diol or a ketone, with a nitrile-containing reagent. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile involves its interaction with molecular targets and pathways within a system. The nitrile group and spirocyclic structure may play a role in its reactivity and binding affinity to specific targets. Detailed studies are required to elucidate the exact pathways and mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[2.4]heptan-5-one: Another spirocyclic compound with a similar dioxaspiro ring system but different functional groups.

    1,6-Dioxaspiro[2.5]octane-2-carbonitrile: A compound with a similar nitrile group but a different ring size and structure.

Uniqueness

4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is unique due to its specific combination of a dioxaspiro ring system and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research studies.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile

InChI

InChI=1S/C8H11NO2/c1-7(2)8(3-4-10-7)6(5-9)11-8/h6H,3-4H2,1-2H3

InChI Key

KEJMZJVOTYCGGF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCO1)C(O2)C#N)C

Origin of Product

United States

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